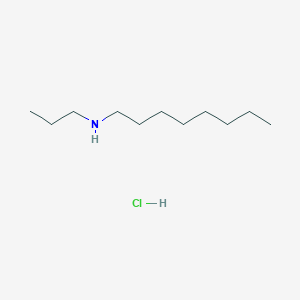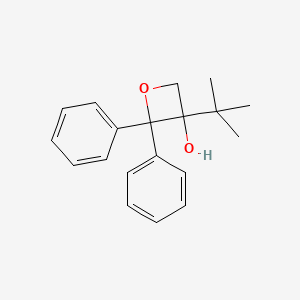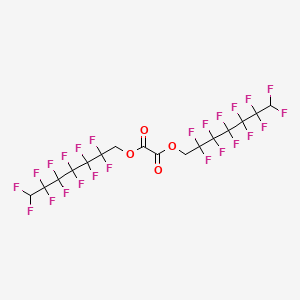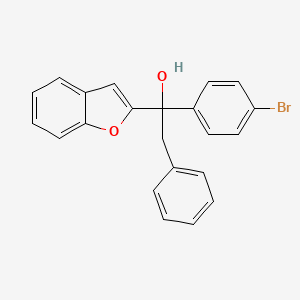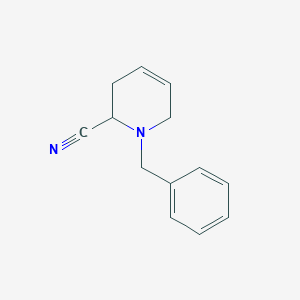
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzylamine is reacted with a nitrile compound in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium hydroxide (NaOH), other strong nucleophiles
Major Products Formed
Oxidation Products: Pyridine or pyridinium derivatives
Reduction Products: Reduced tetrahydropyridine derivatives
Substitution Products: Various substituted tetrahydropyridine derivatives
Applications De Recherche Scientifique
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. Research has shown that the compound can cross the blood-brain barrier and selectively target dopaminergic neurons, making it a valuable tool in studying neurodegenerative diseases such as Parkinson’s Disease . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester
- 1-Benzyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons sets it apart from other similar tetrahydropyridine derivatives .
Propriétés
Numéro CAS |
89873-67-6 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-benzyl-3,6-dihydro-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-7,13H,8-9,11H2 |
Clé InChI |
JKLIRFYWCQFOQE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN(C1C#N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
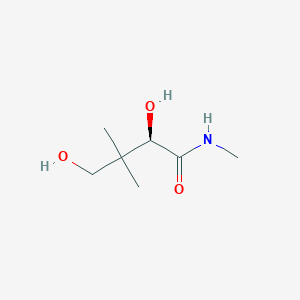
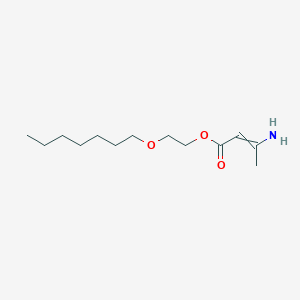

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
